molecular formula C34H47NO4 B1668370 Celivarone CAS No. 401925-43-7

Celivarone

Cat. No. B1668370
M. Wt: 533.7 g/mol
InChI Key: ZCENNVQCOZQSGH-UHFFFAOYSA-N
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Description

Celivarone is an experimental drug being tested for use in pharmacological antiarrhythmic therapy . It is under investigation in clinical trial NCT00233441 . The trial is a placebo-controlled, double-blind dose-ranging study of the efficacy and safety of SSR149744C 50, 100, 200, or 300 mg OD with Amiodarone as a calibrator for the maintenance of sinus rhythm in patients with recent atrial fibrillation/flutter .


Molecular Structure Analysis

Celivarone has a molecular formula of C34H47NO4 . Its average mass is 533.741 Da and its mono-isotopic mass is 533.350525 Da . The IUPAC name for Celivarone is propan-2-yl 2-butyl-3-{4-[3-(dibutylamino)propyl]benzoyl}-1-benzofuran-5-carboxylate .


Physical And Chemical Properties Analysis

Celivarone has a molar mass of 533.753 g·mol^-1 . Other physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

Celivarone in Cardiovascular Treatment

Celivarone, a new antiarrhythmic agent, has been primarily investigated for its efficacy in treating ventricular arrhythmias. Studies like the ALPHEE study explored its use in preventing implantable cardioverter-defibrillator (ICD) interventions or death. However, results indicated that celivarone was not significantly effective for preventing ICD interventions or sudden death, with hazard ratios versus placebo ranging from 0.860 for celivarone 300 mg to 1.199 for celivarone 50 mg (Kowey et al., 2011).

Celivarone for Atrial Fibrillation and Flutter

Another area of interest has been celivarone's efficacy in managing atrial fibrillation (AF)/atrial flutter (AFL). Research, including the MAIA and CORYFEE trials, aimed to assess celivarone’s impact on maintaining sinus rhythm postcardioversion and for converting AF/AFL. However, specific results of these trials are not detailed in the abstract, indicating a need for further investigation in this area (KHITRI et al., 2012).

Celivarone as an Adjunctive Therapy

Further investigations into celivarone's potential as adjunctive therapy for reducing ventricular arrhythmia-triggered ICD interventions revealed mixed results. Studies showed a relative risk reduction of ventricular arrhythmias, but not at a statistically significant level. A subgroup analysis suggested a potential benefit for certain patients (Gojkovic et al., 2012).

Radiochemical Synthesis of Celivarone

Research has also been conducted on the radiochemical synthesis of celivarone. A study described a method for producing [carboxyl-(14) C]Celivarone, enhancing the efficiency and yield of its synthesis. This is crucial for pharmacological research, where radio-labeled compounds are often used for drug tracing and metabolism studies (Whitehead et al., 2013).

Safety And Hazards

Celivarone was found to have an acceptable safety profile in a study investigating its efficacy and safety in preventing implantable cardioverter-defibrillator (ICD) interventions or death .

properties

IUPAC Name

propan-2-yl 2-butyl-3-[4-[3-(dibutylamino)propyl]benzoyl]-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47NO4/c1-6-9-14-31-32(29-24-28(19-20-30(29)39-31)34(37)38-25(4)5)33(36)27-17-15-26(16-18-27)13-12-23-35(21-10-7-2)22-11-8-3/h15-20,24-25H,6-14,21-23H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCENNVQCOZQSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960620
Record name Celivarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Celivarone

CAS RN

401925-43-7
Record name Celivarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401925-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Celivarone [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Celivarone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16012
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Record name Celivarone
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URL https://comptox.epa.gov/dashboard/DTXSID50960620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 401925-43-7
Source European Chemicals Agency (ECHA)
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Record name CELIVARONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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